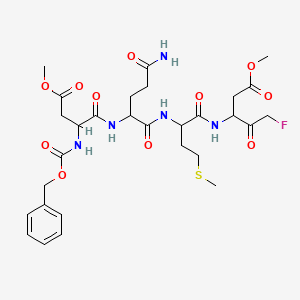
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is a synthetic peptide derivative known for its role as a cell-permeable inhibitor of caspase-3 and caspase-6. These caspases are crucial enzymes involved in the process of apoptosis, or programmed cell death. The compound is often used in scientific research to study apoptosis and related cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone involves multiple steps, starting with the protection of amino acids and subsequent coupling reactions. The general synthetic route includes:
Protection of Amino Acids: The amino acids are protected using suitable protecting groups to prevent unwanted reactions.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as HATU or EDCI.
Deprotection: The protecting groups are removed under specific conditions to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-Scale Synthesis: Using automated peptide synthesizers to handle large quantities of reagents.
Purification: Employing techniques such as high-performance liquid chromatography (HPLC) to purify the final product.
Quality Control: Ensuring the purity and quality of the compound through rigorous testing.
化学反应分析
Types of Reactions
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions.
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Substitution: The fluoromethylketone group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: Produces the corresponding carboxylic acids and alcohols.
Oxidation: Yields methionine sulfoxide.
Substitution: Forms substituted fluoromethylketone derivatives
科学研究应用
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is widely used in scientific research, particularly in the fields of:
Chemistry: Studying peptide synthesis and modifications.
Biology: Investigating apoptosis and cell signaling pathways.
Medicine: Exploring potential therapeutic applications in diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Used in the development of biochemical assays and diagnostic tools
作用机制
The compound exerts its effects by irreversibly inhibiting caspase-3 and caspase-6. It binds to the active site of these enzymes, preventing them from cleaving their substrates. This inhibition blocks the apoptotic signaling pathways, thereby preventing programmed cell death. The molecular targets include the active sites of caspase-3 and caspase-6, and the pathways involved are the intrinsic and extrinsic apoptosis pathways .
相似化合物的比较
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor with a similar structure but broader specificity.
Z-DEVD-FMK: Specifically inhibits caspase-3 and caspase-7.
Z-IETD-FMK: Targets caspase-8
Uniqueness
Z-Asp(OMe)-Gln-Met-DL-Asp(OMe)-fluoromethylketone is unique due to its specific inhibition of caspase-3 and caspase-6, making it a valuable tool for studying these particular enzymes and their roles in apoptosis .
属性
IUPAC Name |
methyl 3-[[2-[[5-amino-2-[[4-methoxy-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-fluoro-4-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H40FN5O11S/c1-44-24(38)13-20(22(36)15-30)34-27(41)19(11-12-47-3)33-26(40)18(9-10-23(31)37)32-28(42)21(14-25(39)45-2)35-29(43)46-16-17-7-5-4-6-8-17/h4-8,18-21H,9-16H2,1-3H3,(H2,31,37)(H,32,42)(H,33,40)(H,34,41)(H,35,43) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFITYVNVMNJELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)CF)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H40FN5O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














